
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride
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Overview
Description
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride is a chemical compound with the molecular formula C11H11Cl2NO2.HCl and a molecular weight of 296.58 g/mol. This compound is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride typically involves multiple steps, starting with the appropriate isoquinoline precursor. The process may include chlorination, reduction, and esterification reactions under controlled conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The production process is optimized to minimize waste and maximize yield, adhering to stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced isoquinoline derivatives.
Substitution: Generation of various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: Research in biology has explored the biological activity of this compound, investigating its potential as a lead compound for drug development.
Medicine: In medicine, Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride is studied for its therapeutic potential, particularly in the treatment of neurological disorders and pain management.
Industry: The compound is used in the chemical industry for the synthesis of various fine chemicals and intermediates, contributing to the development of new materials and products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may modulate neurotransmitter systems, inhibit enzymes, or bind to receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Uniqueness: Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride is unique in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Biological Activity
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₁H₁₂Cl₂N O₂·HCl
- Molecular Weight : Approximately 296.57 g/mol
- Appearance : White to off-white solid
- Solubility : Sparingly soluble in chloroform and slightly soluble in methanol
Biological Activities
Research has demonstrated that methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate exhibits several notable biological activities:
1. Anticancer Properties
- The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may interfere with specific signaling pathways involved in tumor growth and metastasis. For instance, it has been investigated for its effects on leukocyte adhesion molecules which play a role in cancer progression .
2. Anti-inflammatory Effects
- Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has been evaluated for its anti-inflammatory properties. The presence of chlorine atoms in its structure may enhance its ability to modulate inflammatory responses by influencing cytokine production .
3. Anticonvulsant Activity
- Preliminary studies suggest that this compound may exhibit anticonvulsant activity. It has been tested in various animal models to assess its efficacy in reducing seizure frequency and intensity .
The biological activity of methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is believed to be linked to its ability to interact with various biological targets:
- Receptor Binding : Interaction studies have indicated that the compound binds effectively to certain receptors and enzymes involved in cancer and inflammatory processes.
- Structural Modifications : Alterations in the compound's structure can significantly affect its interaction profile with target proteins, potentially enhancing its therapeutic efficacy .
Comparative Analysis with Related Compounds
To better understand the unique properties of methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate, a comparison with structurally similar compounds is insightful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | C₁₁H₁₂ClNO₂ | Contains only one chlorine atom |
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | C₁₁H₁₂BrNO₂ | Bromine substitution instead of chlorine |
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | C₁₁H₁₂FNO₂ | Fluorine substitution at position 5 |
The presence of multiple chlorine atoms in methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate enhances its reactivity compared to its analogs .
Case Studies and Research Findings
Several studies have focused on the therapeutic implications of methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate:
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of various cancer cell lines through modulation of apoptotic pathways .
- Inflammation Models : Research conducted on animal models demonstrated significant reductions in inflammatory markers when treated with this compound .
- Neuroprotective Effects : Investigations into its anticonvulsant properties revealed that it may protect neuronal cells from excitotoxic damage .
Properties
IUPAC Name |
methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2.ClH/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13;/h4,14H,2-3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSWKLOQQPTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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